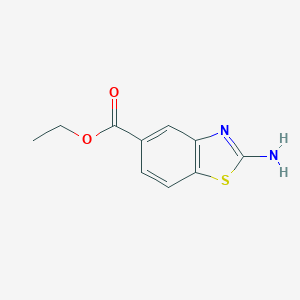

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Overview

Description

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Mechanism of Action

Mode of Action

It’s hypothesized that the compound may interact with its targets through a stepwise radical mechanism . .

Biochemical Pathways

Some studies suggest that it might be involved in the synthesis of peptidoglycan, a key element for bacterial cell wall . .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is also unknown .

Result of Action

Some studies suggest potential antimicrobial activity by targeting the bacterial cell wall integrity , but more research is needed to confirm these findings and to understand the full range of effects.

Action Environment

The action, efficacy, and stability of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate can be influenced by various environmental factors. For instance, it has been suggested that the compound is sensitive to light and moisture . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .

Scientific Research Applications

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate can be compared with other benzothiazole derivatives such as:

2-Aminobenzothiazole: Lacks the ester group, making it less versatile in certain chemical reactions.

2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different reactivity and applications.

Benzothiazole-2-carboxylic acid: Contains a carboxylic acid group, which can be used for further derivatization.

These comparisons highlight the unique properties of this compound, such as its ability to undergo esterification reactions and its potential for diverse biological activities.

Biological Activity

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (EAB) is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

EAB is a heterocyclic compound with the molecular formula . The presence of both sulfur and nitrogen in its structure contributes to its unique reactivity and biological activity. The compound serves as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agriculture .

Antimicrobial Activity

EAB exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 50 µg/mL | 28 |

| Staphylococcus aureus | 40 µg/mL | 30 |

| Pseudomonas aeruginosa | 45 µg/mL | 24 |

The compound's mechanism of action may involve disrupting bacterial cell wall synthesis, particularly targeting peptidoglycan production .

Antifungal Activity

EAB also shows antifungal activity. In vitro studies indicate that it inhibits the growth of various fungi, including Candida species. The compound's antifungal efficacy has been attributed to its ability to interfere with fungal cell membrane integrity.

Anticancer Activity

Recent research highlights EAB's potential as an anticancer agent. In cellular assays using different cancer cell lines, EAB demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Suppresses tumor growth |

Flow cytometry analyses revealed that EAB promotes apoptosis in MCF-7 cells in a dose-dependent manner, suggesting its potential for therapeutic applications in cancer treatment .

Anti-inflammatory Activity

EAB has also been investigated for its anti-inflammatory properties. In animal models, it exhibited significant reductions in inflammatory markers, suggesting a promising role in treating inflammatory diseases .

The biological activity of EAB is believed to be mediated through several biochemical pathways:

- Radical Mechanism: It may act via a stepwise radical mechanism that influences various cellular processes.

- Cell Wall Synthesis Inhibition: By targeting peptidoglycan synthesis in bacteria, it disrupts cell wall integrity.

- Apoptosis Induction: In cancer cells, EAB activates apoptotic pathways leading to cell death.

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of EAB against multi-drug resistant strains of bacteria, showing promising results comparable to standard antibiotics .

- Cancer Treatment Potential: Research involving EAB on tumor-bearing mice indicated a significant reduction in tumor size when treated with the compound over a period of weeks .

Properties

IUPAC Name |

ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWFFSUIWWDVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.